molecular formula C14H10N2O3 B563474 Carbostyril Maleimide CAS No. 1076199-75-1

Carbostyril Maleimide

Cat. No.: B563474
CAS No.: 1076199-75-1
M. Wt: 254.24 g/mol
InChI Key: XHTNRWCYHKFZOL-UHFFFAOYSA-N
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Description

Carbostyril Maleimide is a UV-dye with a molecular formula of C14H10N2O3 and a molecular weight of 254.24 . It is used for proteomics research .


Synthesis Analysis

The synthesis of maleimides, including this compound, often involves the use of synthetic methods that are classified and comparatively analyzed for their advantages and drawbacks . For instance, the synthesis of bis(3-ethyl-5-methyl-4-maleimidophenyl)methane/furan adduct (BMF) involves the introduction of bis(3-ethyl-5-methyl-4-maleimidophenyl)methane and acetone into a flask .


Molecular Structure Analysis

The molecular structure of this compound is analyzed using various techniques such as calorimetric, spectroscopic, and molecular modeling . The structure is found to be similar to its parent IgG1 mAb, but it is more easily destabilized by thermal stress, indicating reduced conformational stability .


Chemical Reactions Analysis

Maleimide chemistry is widely used in the site-selective modification of proteins . The reaction of maleimides with thiols is chemoselective for thiols at pH 7.0, where the reaction rate of maleimide with thiols is about 1,000 times faster than the reaction rate of maleimide with amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized using optical and electron microscopy, vibrational spectroscopy, cyclic voltammetry, and electrochemical impedance spectroscopy . The properties of the resulting polymer films are also analyzed using a electrochemical quartz crystal microbalance with dissipation along with X-ray photoelectron spectroscopy .

Scientific Research Applications

Carbostyril as a Structural Component in Drug Design

Carbostyril, also known as 2-quinolinone or 2-quinolone, plays a significant role as a structural component in the synthesis of physiologically active substances, including various drugs. Its heterocyclic compound structure, featuring several replaceable positions for substituents, makes it an ideal chemical building block, scaffold, fragment, and pharmacophore in drug discovery and design. Carbostyril derivatives are highly versatile, allowing for adjustments in steric structures to match the spatially oriented shapes of pharmaceutical target molecules' active sites. This adaptability contributes to potential improvements in the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drugs containing carbostyril units. The fixed cis form of the internal amide in carbostyril units offers distinctive features, highlighting the potential and advantages of utilizing carbostyril and its related molecular skeletons in developing physiologically active substances (T. Tashima, 2015).

Maleimide for Enhanced Drug Delivery Systems

Maleimide-functionalized compounds, such as polymers and liposomes, demonstrate significant promise in improving drug delivery systems. Alginate modified with maleimide-terminated polyethylene glycol (PEG) showcases enhanced mucoadhesion properties, attributed to thioether bonds formation via Michael-type addition and hydrogen bonding with mucus glycoproteins. This modification leads to a 3.6-fold increase in detachment force and a 2.8-fold increase in retention time compared to unmodified polymers. These advancements highlight the potential of maleimide modifications in developing biomaterials for biomedical applications, including drug carriers with improved mucoadhesion and interaction with mucus glycoproteins (Yarden Shtenberg et al., 2017).

Maleimide-Modified pH-Sensitive Liposomes

The utilization of maleimide to modify the surface of liposomes introduces an advanced drug delivery system that significantly enhances drug delivery efficiency both in vitro and in vivo, without increasing cytotoxicity. This modification does not affect the liposomes' physical characteristics such as size, zeta potential, and pH sensitivity but results in more rapid cellular internalization and potent antitumor effects in animal models. Maleimide-modified liposomes represent an innovative approach to drug delivery, ideally suited for a wide range of applications due to their outstanding biological functions (Tianshu Li & S. Takeoka, 2013).

Safety and Hazards

The safety data sheet for maleimides, which includes Carbostyril Maleimide, provides information on hazards identification, GHS label elements, and precautionary statements .

Future Directions

The future directions for Carbostyril Maleimide include its potential use in the development of protein kinase inhibitors , its potential for self-assembly and reactivity on graphene , and its potential use in the treatment of oral and maxillofacial diseases .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Carbostyril Maleimide involves the reaction of carbostyril with maleic anhydride in the presence of a catalyst.", "Starting Materials": [ "Carbostyril", "Maleic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Dissolve carbostyril and maleic anhydride in a suitable solvent, such as dimethylformamide (DMF).", "Step 2: Add a catalyst, such as triethylamine, to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature and filter off any precipitated solids.", "Step 5: Purify the product by recrystallization from a suitable solvent, such as ethanol or methanol." ] }

CAS No.

1076199-75-1

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

1-(4-methyl-2-oxo-1H-quinolin-7-yl)pyrrole-2,5-dione

InChI

InChI=1S/C14H10N2O3/c1-8-6-12(17)15-11-7-9(2-3-10(8)11)16-13(18)4-5-14(16)19/h2-7H,1H3,(H,15,17)

InChI Key

XHTNRWCYHKFZOL-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N=C2C1C=CC(=C2)N3C(=O)C=CC3=O

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)N3C(=O)C=CC3=O

Synonyms

1-(1,2-Dihydro-4-methyl-2-oxo-7-quinolinyl)-1H-pyrrole-2,5-dione; 

Origin of Product

United States

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